D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide
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Overview
Description
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is a synthetic peptide compound It is characterized by the presence of leucine, alanine, and phenylalanine residues, along with an iodophenyl group
Preparation Methods
The synthesis of D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The iodophenyl group is introduced through iodination reactions using reagents like iodine and a suitable oxidizing agent .
Chemical Reactions Analysis
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding deiodinated products.
Substitution: The iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide .
Scientific Research Applications
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its potential role in cellular signaling pathways and protein-protein interactions.
Mechanism of Action
The mechanism of action of D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide can be compared with similar compounds such as:
D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide: This compound has a similar structure but with the iodine atom at a different position on the phenyl ring.
D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide: Another similar compound with the iodine atom at the para position.
These comparisons highlight the importance of the position of the iodine atom in determining the compound’s properties and applications.
Properties
CAS No. |
824406-78-2 |
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Molecular Formula |
C25H33IN4O3 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(2R)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22+/m0/s1 |
InChI Key |
WAXLFWSBTWUJNY-MTNREXPMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N |
Origin of Product |
United States |
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